

# A Comparative Guide to the Nongenomic Signaling Actions of Estrone, Estradiol, and Estriol

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This guide provides an objective comparison of the nongenomic signaling actions of the three main endogenous estrogens: **estrone** (E1), estradiol (E2), and estriol (E3). The information presented is supported by experimental data to aid in research and drug development endeavors targeting rapid estrogen signaling pathways.

# Introduction to Nongenomic Estrogen Signaling

Beyond their classical genomic effects that involve the regulation of gene expression, estrogens can elicit rapid cellular responses through nongenomic signaling pathways.[1] These actions are initiated at the cell membrane and involve the activation of various protein kinases and second messengers, leading to downstream effects on cell function and proliferation.[1][2] The key mediators of these rapid actions are membrane-associated estrogen receptors (mERs), including isoforms of the classical estrogen receptors alpha (ER $\alpha$ ) and beta (ER $\beta$ ), and the G protein-coupled estrogen receptor (GPER).[3]

This guide focuses on the comparative nongenomic actions of **estrone** (E1), the primary estrogen after menopause; estradiol (E2), the most potent estrogen during reproductive years; and estriol (E3), the main estrogen during pregnancy.[4] Understanding the distinct nongenomic profiles of these estrogens is crucial for developing targeted therapies and understanding their physiological and pathological roles.



# **Comparative Analysis of Nongenomic Signaling**

The nongenomic actions of **estrone**, estradiol, and estriol exhibit both overlapping and distinct characteristics in terms of potency and efficacy across different cell types and signaling pathways. While estradiol is generally the most potent of the three, **estrone** and estriol are also capable of eliciting significant rapid signaling events, sometimes with comparable or even greater efficacy at certain concentrations.[5]

### **Data Presentation: Quantitative Comparison**

The following tables summarize the quantitative data on the nongenomic effects of E1, E2, and E3 from studies in rat pituitary tumor cells (GH3/B6/F10) and human breast cancer cells (MCF-7).

Table 1: Comparative Potency in Pituitary Tumor Cells (GH3/B6/F10)[5]

Nongenomic Action	Estradiol (E2)	Estrone (E1)	Estriol (E3)
Prolactin Release (Lowest Effective Conc.)	10 <sup>-11</sup> M	10 <sup>-10</sup> M	10 <sup>-7</sup> M
Intracellular Ca <sup>2+</sup> Mobilization (Lowest Effective Conc.)	≥ 10 <sup>-15</sup> M	≥ 10 <sup>-15</sup> M	≥ 10 <sup>-15</sup> M
ERK Activation (Relative Potency)	High	High	Lower than E1 & E2
Cell Proliferation (Lowest Effective Conc.)	10 <sup>-15</sup> M	10 <sup>-12</sup> M	10 <sup>-10</sup> M

Table 2: Comparative Effects in Breast Cancer Cells (MCF-7)[6]



Action	Estradiol (E2)	Estrone (E1)	Estriol (E3)
Stimulation of Amino Acid & Nucleoside Incorporation	Equivalent	Equivalent	Equivalent
Binding to High- Affinity Estrogen Receptor (Apparent Kd)	Lowest	Higher than E2	Higher than E2

Table 3: Relative Binding Affinity to GPER

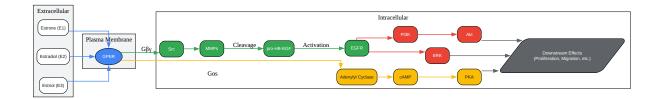
Estrogen	Relative Binding Affinity to GPER
Estradiol (E2)	High
Estrone (E1)	Lower than E2
Estriol (E3)	Lower than E2

Note: While direct comparative data for nongenomic signaling in endothelial cells is limited, one study found that **estrone** upregulates nitric oxide (NO) production almost as effectively as estradiol by increasing endothelial nitric oxide synthase (eNOS) activity and expression.[7][8]

# **Signaling Pathways**

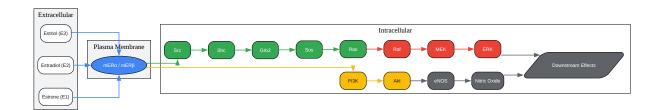
The nongenomic actions of E1, E2, and E3 are primarily mediated through the activation of the mitogen-activated protein kinase (MAPK/ERK) and the phosphatidylinositol 3-kinase (PI3K/Akt) pathways. These cascades can be initiated by both membrane-associated  $ER\alpha/\beta$  and GPER.





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Caption: GPER-mediated nongenomic signaling cascade.



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Caption: mER-mediated nongenomic signaling pathways.

# **Experimental Protocols**

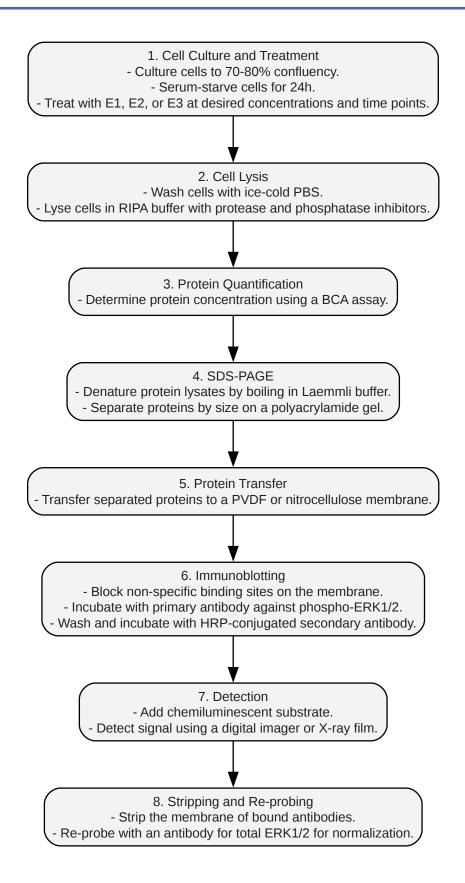


Detailed methodologies for key experiments cited in this guide are provided below.

# Protocol 1: Western Blot Analysis of ERK Phosphorylation

This protocol details the steps for assessing the activation of the ERK/MAPK pathway by measuring the phosphorylation of ERK1/2.





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Caption: Western Blot workflow for p-ERK detection.



#### Materials:

- Cell culture reagents
- Estrone, Estradiol, Estriol
- Phosphate-buffered saline (PBS)
- RIPA lysis buffer
- Protease and phosphatase inhibitor cocktails
- · BCA protein assay kit
- Laemmli sample buffer
- SDS-PAGE gels and running buffer
- PVDF or nitrocellulose membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody (anti-phospho-ERK1/2)
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate
- Stripping buffer
- Primary antibody (anti-total-ERK1/2)

#### Procedure:

• Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 24 hours prior to treatment to reduce basal ERK phosphorylation. Treat cells with desired concentrations of E1, E2, or E3 for various time points (e.g., 2, 5, 10, 30 minutes).

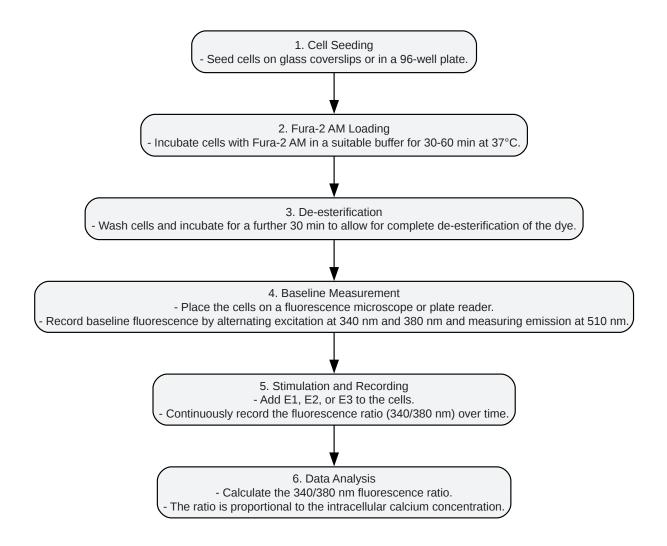


- Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Lyse the cells by adding
  ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and
  collect the lysate.
- Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA protein assay.
- SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil for 5 minutes at 95°C. Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
- Immunoblotting: Block the membrane in blocking buffer for 1 hour at room temperature.
   Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
   Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane three times with TBST. Add the chemiluminescent substrate and visualize the bands using a digital imaging system or by exposing to X-ray film.
- Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the bound antibodies using a stripping buffer. After stripping, the membrane is blocked again and re-probed with an antibody against total ERK1/2.

# Protocol 2: Measurement of Intracellular Calcium with Fura-2 AM

This protocol describes a method to measure changes in intracellular calcium concentration ([Ca<sup>2+</sup>]i) using the ratiometric fluorescent indicator Fura-2 AM.





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Caption: Workflow for intracellular calcium imaging.

#### Materials:

- Cells seeded on glass coverslips or in a black-walled, clear-bottom 96-well plate
- Fura-2 AM
- Pluronic F-127
- · HEPES-buffered saline (HBS) or other suitable buffer



- Estrone, Estradiol, Estriol
- Fluorescence microscope with an imaging system capable of ratiometric imaging, or a fluorescence plate reader

#### Procedure:

- Cell Seeding: Seed cells onto glass coverslips or into a 96-well plate suitable for fluorescence measurements and allow them to adhere overnight.
- Fura-2 AM Loading: Prepare a loading solution containing Fura-2 AM (typically 1-5 μM) and a small amount of Pluronic F-127 (to aid in dye solubilization) in HBS. Remove the culture medium from the cells and add the Fura-2 AM loading solution. Incubate for 30-60 minutes at 37°C in the dark.
- De-esterification: After loading, wash the cells twice with HBS to remove extracellular dye.
   Incubate the cells in fresh HBS for an additional 30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM inside the cells.
- Baseline Measurement: Place the coverslip in a perfusion chamber on the stage of a fluorescence microscope or place the 96-well plate in a plate reader. Excite the cells alternately at 340 nm and 380 nm and measure the fluorescence emission at 510 nm.
   Record the baseline fluorescence ratio (F340/F380) for a few minutes.
- Stimulation and Recording: Add the desired concentration of E1, E2, or E3 to the cells while continuously recording the fluorescence at both excitation wavelengths.
- Data Analysis: Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm for each time point. The change in this ratio over time reflects the change in intracellular calcium concentration.

## Conclusion

The nongenomic signaling actions of **estrone**, estradiol, and estriol are complex and cell-type dependent. While estradiol is often the most potent, **estrone** and estriol are significant players in rapid estrogen signaling, particularly in specific physiological contexts such as menopause and pregnancy. The data and protocols presented in this guide offer a foundation for further



investigation into the nuanced roles of these estrogens in health and disease, and for the development of novel therapeutics that selectively modulate these rapid signaling pathways.

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